molecular formula C13H13N3 B1340506 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine CAS No. 937603-45-7

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine

Cat. No.: B1340506
CAS No.: 937603-45-7
M. Wt: 211.26 g/mol
InChI Key: ZCQRTPZZCMCRDX-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine typically involves the reaction of indole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where indole and pyridine derivatives are coupled in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine
  • 2-(2,3-Dihydro-1H-indol-1-YL)-3-quinolinylamine
  • 2-(2,3-Dihydro-1H-indol-1-YL)-3-benzylamine

Uniqueness

This compound stands out due to its unique combination of the indole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of biological activities .

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQRTPZZCMCRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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